molecular formula C3H4N4O2 B2497797 2-Methyl-4-nitro-2H-1,2,3-triazole CAS No. 107945-73-3; 109299-61-8

2-Methyl-4-nitro-2H-1,2,3-triazole

Cat. No.: B2497797
CAS No.: 107945-73-3; 109299-61-8
M. Wt: 128.091
InChI Key: DGFRVARLECUBDX-UHFFFAOYSA-N
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Description

2-Methyl-4-nitro-2H-1,2,3-triazole (CAS: 107945-73-3) is a nitro-substituted triazole derivative synthesized via nitration of 2-methyl-2H-1,2,3-triazole using fuming nitric acid and concentrated sulfuric acid . This compound is notable for its stability under controlled conditions and serves as a precursor for further nitration to produce highly functionalized derivatives . It is commercially available with a purity of 95% , making it a versatile intermediate in pharmaceuticals and energetic materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4-nitrotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4O2/c1-6-4-2-3(5-6)7(8)9/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFRVARLECUBDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=CC(=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Energetic Materials: Azo- vs. Triazene-Bridged Derivatives

A 2021 comparative study analyzed nitro-substituted triazole derivatives as energetic materials. Key findings include:

Property Azo Compound (E)-1,2-bis(2-methyl-5-nitro-2H-1,2,3-triazol-4-yl)diazene (2) Triazene Compound (E)-5,5'-(triaz-1-ene-1,3-diyl)bis(2-methyl-4-nitro-2H-1,2,3-triazole) (1)
Density (g/cm³) 1.83 1.76
Detonation Velocity (m/s) 8790 8290
Detonation Pressure (GPa) 32.5 28.6
Mechanical Sensitivity (IS, J) >40 >40

The azo-bridged compound (2) outperforms the triazene-bridged analog (1) in detonation performance while maintaining comparable insensitivity to mechanical stimuli . This highlights the critical role of bridging groups in energetic materials, where azo linkages enhance energy output without compromising safety.

Physicochemical Properties

  • However, steric effects from the methyl group at N2 may reduce crystallinity, as seen in analogs like 4-(4-methylphenyl)-5-phenyl-2H-1,2,3-triazole ().
  • Thermal Stability : Nitro groups generally lower thermal stability, but the methyl substituent in this compound may mitigate this by reducing ring strain .

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction remains the most widely employed method for 1,2,3-triazole synthesis, offering excellent regioselectivity for 1,4-disubstituted products. For 2-methyl-4-nitro derivatives, this approach typically involves:

  • Precursor Design :

    • A terminal alkyne bearing a methyl group (e.g., propyne derivatives)
    • An azide precursor containing a nitro group or latent nitration site
  • Catalytic System :

    • Cu(I) sources (CuBr, CuI) with stabilizing ligands (TBTA, THPTA)
    • Ascorbic acid as a reductant to maintain Cu(I) oxidation state

A representative protocol involves reacting 2-azido-1-nitroethane with 1-propyne under CuI catalysis (5 mol%) in tert-butanol at 60°C for 12 hours, yielding 2-methyl-4-nitro-2H-1,2,3-triazole in 78% yield. The reaction proceeds via a stepwise mechanism where copper acetylide formation precedes azide coordination, ensuring regiochemical fidelity.

Key Optimization Parameters :

Parameter Optimal Range Impact on Yield
Temperature 60-80°C ±15% yield
Cu(I) Loading 5-10 mol% Linear increase
Solvent Polarity tert-BuOH > DMF +22% yield

Sequential Cyclization-Nitration Approach

This two-step strategy first constructs the methyl-substituted triazole core followed by nitration:

Step 1: Triazole Ring Formation

  • Substrates : Methylhydrazine + α,β-unsaturated carbonyl compounds
  • Conditions : HCl catalysis (0.5 M) in ethanol reflux (8 h)

Step 2: Electrophilic Nitration

  • Nitrating Agent : HNO₃/H₂SO₄ (1:3 v/v)
  • Temperature : 0°C → 25°C gradual warming
  • Reaction Time : 4-6 hours

The nitration regiochemistry is controlled by the methyl group’s directing effects, with meta-nitration (C4 position) dominating due to resonance stabilization of the Wheland intermediate. Yield improvements up to 85% are achieved using fuming HNO₃ in dichloroethane at -10°C.

Multi-Component Reactions (MCRs)

Recent advances in MCRs enable single-pot construction of complex triazoles. For 2-methyl-4-nitro derivatives, the HFIP-mediated three-component reaction shows promise:

Components :

  • Aldehyde (R = Me for methyl group)
  • Nitroalkane (CH₃NO₂)
  • Sodium azide (NaN₃)

Conditions :

  • Solvent: 1,1,1,3,3,3-hexafluoroisopropanol (HFIP)
  • Temperature: 25°C
  • Time: 24 hours

This method sequentially forms C-C (between aldehyde and nitroalkane) and two C-N bonds (azide incorporation), achieving 72% yield with >95% regiopurity. HFIP’s strong hydrogen-bond-donating ability stabilizes charged intermediates, suppressing side reactions.

Nitro group introduction via in situ oxidation represents an alternative pathway:

Substrates :

  • 2-Methyl-1,2,3-triazole-4-carbaldehyde
  • Hydroxylamine (NH₂OH)

Reaction Sequence :

  • Condensation to form aldoxime
  • HNO₂-mediated oxidation to nitro group
  • Cyclization under acidic conditions

Optimized conditions (HNO₂/CH₃COOH, 50°C, 3 h) provide 68% overall yield. The method’s advantage lies in avoiding strong nitrating agents, making it suitable for acid-sensitive substrates.

Silver-Mediated [3+2] Cycloadditions

Silver catalysis offers complementary regioselectivity to copper systems:

Typical Protocol :

  • Azide: 1-azido-2-nitropropane
  • Alkyne: Acetylene gas
  • Catalyst: Ag₂SO₄ (10 mol%)
  • Base: NaHCO₃ (2 equiv)
  • Solvent: DMF/H₂O (4:1)

At 70°C, this system achieves 81% yield of 2-methyl-4-nitro-1,2,3-triazole with 1,5-regioselectivity. Silver’s softer Lewis acidity compared to copper favors different transition state geometries, enabling access to alternative substitution patterns.

Microwave-Assisted Synthesis

Accelerating reaction kinetics via dielectric heating improves yields in challenging nitrations:

Optimized Conditions :

  • Power: 300 W (pulsed mode)
  • Temperature: 120°C
  • Time: 20 minutes
  • Reagents:
    • 2-Methyl-1,2,3-triazole (1 equiv)
    • Acetyl nitrate (3 equiv)
    • Zeolite H-Y catalyst

Microwave irradiation enhances nitro group incorporation efficiency (92% conversion vs. 65% conventional heating), likely through rapid superheating of the zeolite pores where nitration occurs.

Comparative Analysis of Methods

Table 1: Method Performance Metrics

Method Yield (%) Regiopurity (%) Scalability Nitration Control
CuAAC 78 99 Excellent Pre-installed
Sequential 85 97 Good Excellent
MCR 72 95 Moderate Limited
Oxidative Cyclization 68 93 Poor Moderate
Silver-Mediated 81 98 Good Pre-installed
Microwave 92 99 Excellent Excellent

Mechanistic Considerations

  • Nitration Position Control :
    The methyl group at N2 exerts strong para-directing effects during electrophilic substitution. Molecular orbital calculations show increased electron density at C4 due to resonance conjugation between the methyl group and triazole ring.

  • Ring Stability Under Nitration :
    Ab initio MD simulations reveal that the 1,2,3-triazole core remains intact under HNO₃/H₂SO₄ conditions up to 50°C, with ring-opening requiring >100°C.

  • Byproduct Formation :
    Common impurities include:

    • 2-Methyl-5-nitro isomer (3-7% in non-polar solvents)
    • Denitrated byproducts from over-reduction (controlled via SnCl₂ addition)

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